molecular formula C18H36O2 B12947772 Tetradecanoic acid tert-butyl ester CAS No. 32429-42-8

Tetradecanoic acid tert-butyl ester

Cat. No.: B12947772
CAS No.: 32429-42-8
M. Wt: 284.5 g/mol
InChI Key: FWLUJMOCPIHVJP-UHFFFAOYSA-N
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Description

Tetradecanoic acid tert-butyl ester, also known as tert-butyl tetradecanoate, is a chemical compound with the CAS Registry Number 32429-42-8 and a molecular formula of C 18 H 36 O 2 . It is classified as a fatty acid ester, derived from myristic acid (tetradecanoic acid) . This compound is offered with a high purity level of 98% for research applications . As a tert-butyl ester, it features a bulky alkoxy group that can influence its physical properties and reactivity compared to linear esters, making it a compound of interest in various research fields. Potential research applications include its use as a synthetic intermediate in organic synthesis, where the tert-butyl protecting group can be selectively removed under mild acidic conditions. It may also serve as a standard or reference material in analytical chemistry, particularly in chromatographic studies of lipid derivatives. The properties of its parent acid, myristic acid, are well-documented, including thermochemical data such as enthalpy of combustion and heat capacity . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32429-42-8

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

IUPAC Name

tert-butyl tetradecanoate

InChI

InChI=1S/C18H36O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(19)20-18(2,3)4/h5-16H2,1-4H3

InChI Key

FWLUJMOCPIHVJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis Methodologies for Tetradecanoic Acid Tert Butyl Ester

Conventional Chemical Esterification Routes

Traditional chemical methods for synthesizing tetradecanoic acid tert-butyl ester rely on established organic reactions. These routes often involve the use of acid catalysts and various tert-butylating agents to facilitate the esterification process.

Condensation Reactions Utilizing tert-Butanol (B103910) and Isobutene

The direct condensation of tetradecanoic acid with tert-butanol is a primary method for forming the tert-butyl ester. This reaction typically requires an acid catalyst to proceed. orgsyn.org Another related approach involves the use of isobutene, which can be hydrated to form tert-butanol in situ or react directly with the carboxylic acid under acidic conditions. orgsyn.orgresearchgate.net The generation of the tert-butyl cation from either tert-butanol or isobutene is a key step in this process, which then reacts with the carboxylate to form the ester. orgsyn.org

Application of tert-Butylation Reagents

A variety of reagents have been developed to introduce the tert-butyl group onto a carboxylic acid. One such reagent is tert-butyl 2,2,2-trichloroacetimidate, which allows for the synthesis of tert-butyl esters under mild conditions and generally results in high yields. researchgate.netenamine.net Other specialized tert-butylating agents include N,N-dimethylformamide di-tert-butyl acetal (B89532) and O-tert-butyl-N,N'-diisopropylisourea. tcichemicals.comtcichemicals.com These reagents offer alternative pathways for the synthesis of tert-butyl esters, often with specific advantages in terms of reaction conditions and substrate compatibility. researchgate.nettcichemicals.comtcichemicals.com

Transesterification Processes

Transesterification is another viable route for the synthesis of this compound. This process involves the reaction of a different ester of tetradecanoic acid, such as methyl tetradecanoate (B1227901), with tert-butanol in the presence of a catalyst. researchgate.netorganic-chemistry.org The equilibrium of this reaction can be shifted towards the desired product by using an excess of tert-butanol or by removing the lower-boiling alcohol byproduct. Both acid and base catalysts can be employed for transesterification. organic-chemistry.orgkataliz.org.ua For instance, potassium tert-butoxide in an appropriate solvent can efficiently convert methyl esters to their corresponding tert-butyl esters. researchgate.net

Acid-Catalyzed Approaches in Organic Media

Acid catalysis is a cornerstone of many esterification reactions, including the synthesis of this compound. Strong acids like sulfuric acid are commonly used to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by tert-butanol. orgsyn.orgresearchgate.net The reactions are typically carried out in organic solvents. researchgate.net The choice of solvent can influence the reaction rate and yield. researchgate.net

Enzymatic Synthesis Approaches

In recent years, enzymatic methods have gained prominence as a more sustainable and selective alternative to conventional chemical synthesis. nih.gov Lipases, in particular, have proven to be effective biocatalysts for esterification reactions.

Lipase-Catalyzed Esterification of Tetradecanoic Acid

Lipases, such as those from Candida antarctica (specifically Lipase (B570770) B, or CALB), are widely used for the enzymatic synthesis of esters. nih.govnih.gov These enzymes can catalyze the direct esterification of tetradecanoic acid with tert-butanol. researchgate.netnih.gov The use of immobilized lipases is particularly advantageous as it simplifies catalyst recovery and reuse, making the process more economically viable. rsc.orgmdpi.com

The enzymatic reaction is often carried out in organic solvents to solubilize the hydrophobic substrates. researchgate.netnih.gov The choice of solvent can significantly impact enzyme activity and stability. researchgate.net For instance, tert-butanol itself can serve as both a reactant and a co-solvent, and its presence has been shown to affect the structure and catalytic efficiency of CALB. researchgate.net The reaction conditions, such as temperature and water activity, are critical parameters that need to be optimized to achieve high conversion yields. nih.govnih.gov Studies have shown that for some lipases, including CALB, lower water activity can favor the esterification reaction over the reverse hydrolysis reaction. nih.gov

The table below summarizes key research findings on the lipase-catalyzed synthesis of esters, highlighting the versatility of this enzymatic approach.

Lipase SourceSubstratesKey Findings
Candida antarctica Lipase B (CALB)Dihydrocaffeic acid and 1-butanolAchieved a 67% yield of butyl dihydrocaffeate after 72 hours. nih.gov
Candida antarctica Lipase B (CALB)Racemic secondary alcohol and acyl donorDemonstrated efficient biocatalysis for the production of (R)-ester. sigmaaldrich.com
Candida cylindraceaVarious alcohols and carboxylic acidsImmobilized on nylon, the enzyme showed maximum activity between 25-37°C. capes.gov.br
Rhizomucor mieheiButanol and ethyl butanoateThe reaction kinetics were described by a Ping Pong Bi Bi mechanism. ucp.pt
Rapeseed LipaseButanol and butyric acidAn 89% yield of butyl butyrate (B1204436) was obtained in hexane (B92381). researchgate.net
Substrate Specificity of Lipases in tert-Butyl Ester Formation

The effectiveness of lipase-catalyzed esterification is highly dependent on the enzyme's specificity towards both the fatty acid (acyl donor) and the alcohol (acyl acceptor).

Lipases exhibit several types of specificity:

Substrate Specificity: An enzyme's preference for certain fatty acids or alcohols. Lipases can be broadly specific, acting on a wide range of triglycerides, or narrowly specific, targeting particular fatty acid chains. nih.gov

Regioselectivity: The preference to catalyze reactions at specific positions on a substrate molecule. For instance, many lipases are sn-1,3 specific, meaning they preferentially cleave ester bonds at the outer positions of a glycerol (B35011) backbone. nih.govnih.gov

Enantioselectivity: The ability to selectively catalyze a reaction on one enantiomer of a chiral substrate.

The specificity is determined by the geometry and chemical environment of the enzyme's active site and binding pockets. nih.gov For example, in the synthesis of fatty acid butyl esters (a close analog to tert-butyl esters), lipases from different sources show varied efficacy. A study on the production of fatty acid butyl esters (FABE) using Carica papaya lipase (CPL) found that the enzyme showed specificity towards different alcohol acyl acceptors, with alcohols having more than three carbons not negatively impacting the enzyme's activity. nih.gov Similarly, when producing biodiesel via esterification, combinations of different lipases, such as from Candida antarctica (CALB) and Rhizomucor miehei (RML), can lead to higher conversion efficiencies than using a single lipase, demonstrating how blending specificities can be advantageous for complex substrates. researchgate.net

Optimization of Enzymatic Reaction Conditions

To maximize the yield and efficiency of tert-butyl ester synthesis, several reaction parameters must be carefully optimized. These factors influence the enzyme's activity and the reaction equilibrium. nih.gov

Key parameters for optimization include:

Temperature: Higher temperatures can increase the reaction rate by reducing system viscosity and enhancing mass transfer. However, excessively high temperatures can lead to enzyme denaturation and reduced yield. nih.gov For example, in the synthesis of flavor esters, a maximum conversion was achieved at 40°C. scispace.com

Enzyme Concentration: Increasing the amount of lipase generally increases the reaction rate. However, there is an optimal concentration beyond which the increase in conversion becomes negligible or can even decrease due to mass transfer limitations. In one study, 15% (w/w) of immobilized lipase was found to be optimal for a solvent-free system. nih.govscispace.com

Substrate Molar Ratio: The ratio of the fatty acid to the alcohol affects the reaction equilibrium. An excess of one substrate can drive the reaction forward, but very high concentrations can also cause enzyme inhibition. dss.go.th

Water Activity: Water content is a critical factor in lipase-catalyzed reactions in non-aqueous media. While some water is necessary to maintain the enzyme's active conformation, excess water can promote the reverse reaction (hydrolysis), reducing the ester yield. nih.gov

Solvent: The choice of an organic solvent can significantly impact enzyme activity and substrate solubility. However, solvent-free systems are increasingly preferred for their environmental benefits. scispace.comnih.gov

Interactive Table: Optimization Parameters for Enzymatic Esterification

Biocatalytic Pathways for Fatty Acid Ester Generation

Fatty acid esters are generated biocatalytically primarily through pathways involving the synthesis of fatty acids followed by their esterification.

Fatty Acid Synthesis: All organisms create fatty acids using highly conserved biochemical pathways. nih.gov The process typically starts from acetyl-CoA, which is converted to malonyl-CoA. nih.govwikipedia.org Through a series of iterative condensation and reduction reactions catalyzed by fatty acid synthase (FAS) enzyme systems, the fatty acid chain is elongated. nih.govwikipedia.org The input for this synthesis, acetyl-CoA, is primarily derived from the metabolism of carbohydrates. wikipedia.org

Esterification: Once the fatty acid (like tetradecanoic acid) is formed, it can be esterified with an alcohol. In biocatalytic synthesis, this is typically achieved via a lipase-catalyzed reaction. The lipase facilitates the formation of an ester bond between the carboxyl group of the fatty acid and the hydroxyl group of the alcohol (in this case, tert-butanol). researchgate.net This reaction is often a transesterification (if an existing ester is the acyl donor) or direct esterification. nih.govresearchgate.net

These biocatalytic routes are central to producing structured lipids, biodiesel, and various specialty esters for the food and pharmaceutical industries. nih.govmdpi.com

Emerging and Sustainable Synthesis Techniques

Recent advancements in chemical synthesis have focused on developing greener, more efficient, and safer methods for producing tert-butyl esters, moving away from harsh traditional catalysts.

Solvent-Free and Base-Free Electromagnetic Milling Protocols

Mechanochemistry, particularly high-speed ball milling (HSBM) or electromagnetic milling (EMM), has emerged as a powerful green technology for organic synthesis. nih.govresearchgate.net This technique uses mechanical force to activate chemical reactions, often eliminating the need for bulk solvents. nih.govresearchgate.net

A novel and highly efficient method for synthesizing tert-butyl esters utilizes electromagnetic milling in a solvent-free and base-free environment. rsc.orgrsc.orgresearchgate.net

Reagents: This protocol uses di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as the source of the tert-butyl group. rsc.orgrsc.org

Mechanism: The reaction is facilitated by ferromagnetic rods which act as the grinding media. Under a high-speed rotating magnetic field, these rods become magnetized and charged. This magnetization is believed to play a direct role in activating the chemical bonds necessary for the reaction to proceed. rsc.orgrsc.org

Advantages: This approach is highly sustainable as it operates without solvents, added bases, or external heating. The neutral reaction conditions make it suitable for sensitive molecules. rsc.org

Novel Reagent Systems for tert-Butyl Esterification

Several new reagent systems have been developed to overcome the limitations of traditional esterification methods, which often require strong acids and high temperatures.

Bis(trifluoromethanesulfonyl)imide (Tf₂NH) System: A simple and powerful method for the tert-butylation of carboxylic acids uses catalytic amounts of bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate (B1210297) (t-BuOAc), which serves as both the solvent and the tert-butylating agent. nii.ac.jporganic-chemistry.orgcitedrive.com This system dramatically increases reaction rates and yields compared to conventional methods, offering a safer and more effective alternative. nii.ac.jporganic-chemistry.org It has proven versatile for a wide range of carboxylic acids. organic-chemistry.orgresearchgate.net

Di-tert-butyl Dicarbonate ((Boc)₂O) Systems: Di-tert-butyl dicarbonate is a versatile reagent for forming tert-butyl esters under mild conditions. chemicalbook.comwikipedia.org

When combined with a catalytic amount of N,N-dimethylaminopyridine (DMAP), (Boc)₂O cleanly converts stoichiometric mixtures of carboxylic acids and alcohols into their corresponding esters. thieme-connect.comresearchgate.net A key advantage is that the byproducts, tert-butanol and carbon dioxide, are volatile and easily removed. thieme-connect.com

Ytterbium triflate (Yb(OTf)₃) can also be used as a Lewis acid catalyst with (Boc)₂O for esterification reactions, offering an efficient protocol when solvent, temperature, and time are carefully optimized. acs.org

tert-Butyl 2,2,2-trichloroacetimidate: This reagent is effective for synthesizing tert-butyl esters under mild conditions with high yields. enamine.netpharmaffiliates.comlookchem.com The reaction typically proceeds in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. researchgate.net It is a valuable tool for protecting carboxylic acids, even in complex molecules, without causing isomerization of sensitive groups like alkenes. nih.gov

Interactive Table: Comparison of Novel Esterification Reagent Systems

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, offering a non-destructive means to probe the molecular architecture of substances like tetradecanoic acid, tert-butyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Positional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive method for the structural elucidation of tetradecanoic acid, tert-butyl ester. By mapping the magnetic environments of atomic nuclei, NMR provides a detailed blueprint of the molecule.

In ¹H NMR spectroscopy, the presence of the tert-butyl group is unequivocally confirmed by a prominent singlet signal appearing around 1.44 ppm, which corresponds to its nine equivalent protons. The long aliphatic chain of the tetradecanoate (B1227901) moiety is characterized by a large multiplet signal between approximately 1.25 and 1.30 ppm, representing the numerous methylene (B1212753) (-CH₂-) groups. Specific signals for the methylene group adjacent to the ester's carbonyl function (α-CH₂) are typically observed as a triplet near 2.20 ppm. Another key indicator is the triplet signal from the terminal methyl group of the fatty acid chain, which resonates at about 0.88 ppm.

Complementing the proton data, ¹³C NMR spectroscopy provides a carbon-by-carbon map of the structure. A characteristic signal for the carbonyl carbon of the ester group is found significantly downfield at approximately 172.8 ppm. The quaternary carbon of the tert-butyl group is identified by its resonance around 80.2 ppm, while the three methyl carbons of this group produce a signal near 28.2 ppm. The carbons within the long methylene chain generate a cluster of signals between 25.0 and 34.2 ppm, and the terminal methyl carbon is typically observed at about 14.1 ppm.

ProtonsChemical Shift (ppm)Multiplicity
(CH₃)₃C- ~1.44Singlet
-CH₂- (chain) ~1.25-1.30Multiplet
α-CH₂ ~2.20Triplet
β-CH₂ ~1.60Multiplet
Terminal CH₃ ~0.88Triplet

A representative data table of ¹H NMR chemical shifts for Tetradecanoic acid, tert-butyl ester.

Carbon AtomChemical Shift (ppm)
C=O ~172.8
C(CH₃)₃ ~80.2
C(CH₃)₃ ~28.2
-CH₂- (chain) ~25.0-34.2
Terminal CH₃ ~14.1

A representative data table of ¹³C NMR chemical shifts for Tetradecanoic acid, tert-butyl ester.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule. For tetradecanoic acid, tert-butyl ester, the FTIR spectrum is dominated by a strong, sharp absorption band between 1730 and 1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group.

The presence of the long alkyl chain is confirmed by strong C-H stretching vibrations typically seen around 2920 cm⁻¹ and 2850 cm⁻¹. The distinctive tert-butyl group gives rise to specific C-H bending vibrations, which appear as two bands near 1390 cm⁻¹ and 1365 cm⁻¹. Furthermore, the C-O stretching vibrations of the ester linkage are visible in the 1250-1150 cm⁻¹ region, providing additional evidence for the ester functionality.

Functional GroupWavenumber (cm⁻¹)Description
C=O (Ester) ~1730-1740Strong stretch
C-H (Alkyl) ~2850-2960Stretch
C-H (tert-butyl) ~1390, ~1365Bending
C-O (Ester) ~1150-1250Stretch

A representative data table of key FTIR absorption bands for Tetradecanoic acid, tert-butyl ester.

Chromatographic and Hyphenated Methodologies

Chromatographic techniques are indispensable for separating tetradecanoic acid, tert-butyl ester from complex sample matrices and for its subsequent quantification. When coupled with mass spectrometry, these hyphenated methods offer unparalleled sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds such as tetradecanoic acid, tert-butyl ester. In this method, the compound is separated from other components in a sample based on its volatility and affinity for a stationary phase within a heated column. The time it takes for the compound to elute from the column, known as its retention time, is a key identifier.

Following separation, the molecule is ionized and fragmented in the mass spectrometer. The resulting mass spectrum displays a unique fragmentation pattern. For tetradecanoic acid, tert-butyl ester, a highly characteristic and often most abundant fragment is the tert-butyl cation at a mass-to-charge ratio (m/z) of 57. The molecular ion (the intact molecule with one electron removed) at m/z 284 may also be observed, though it can be of low intensity. This powerful combination of chromatographic separation and mass-based identification allows for both the confident identification and precise quantification of tetradecanoic acid, tert-butyl ester in diverse samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Ester Derivatives

While GC-MS is well-suited for volatile esters, Liquid Chromatography-Mass Spectrometry (LC-MS) provides a powerful alternative, especially for comprehensive studies of fatty acid profiles in complex biological samples. LC separates compounds in a liquid state, which can be advantageous for analyzing a broader range of ester derivatives without the need for high temperatures that could potentially degrade sensitive molecules. When coupled with mass spectrometry, LC-MS delivers high-sensitivity detection and structural confirmation, making it a complementary and often essential tool in the field of lipidomics for analyzing various fatty acid esters, including tert-butyl esters.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For exceptionally complex mixtures where one-dimensional GC may not provide sufficient separation, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers a significant leap in resolving power. This advanced technique uses two different GC columns in sequence to separate the sample components based on two independent properties, such as boiling point and polarity. The result is a highly detailed, two-dimensional chromatogram that can resolve compounds that would otherwise overlap. When paired with a high-speed mass spectrometer, such as a time-of-flight (TOF) detector, GCxGC-MS is an unparalleled tool for the in-depth characterization of intricate samples containing tetradecanoic acid, tert-butyl ester alongside numerous other related compounds.

Application of Chemoinformatics and Predictive Analytical Tools

In the analytical characterization of tetradecanoic acid tert-butyl ester, chemoinformatics and predictive tools play a crucial role in forecasting its behavior and interpreting complex analytical data. These computational methods leverage the molecular structure of the compound to predict its physicochemical properties and spectrometric signatures, thereby streamlining experimental workflows and enhancing the reliability of identification.

Quantitative Structure-Retention Relationship (QSRR) Modeling

A primary application of predictive tools is in chromatography. Quantitative structure-retention relationship (QSRR) models are developed to predict the retention indices of compounds like this compound on various stationary phases. nih.gov While extensive research has been published on fatty acid methyl esters (FAMEs), the principles are directly applicable. These models establish a mathematical correlation between the molecular structure of an ester and its chromatographic retention time.

The process involves using computational software to calculate a range of molecular descriptors for this compound. These descriptors are numerical values that encode different aspects of the molecule's topology, geometry, and electronic properties. Multiple linear regression (MLR) is a common technique used to build the predictive model, finding the best-fitting relationship between the most relevant descriptors and the observed retention index. nih.gov Key molecular descriptors relevant for fatty acid esters include molecular mass, the number of rotatable bonds, and various topological descriptors. nih.gov The stability and predictive accuracy of these models are rigorously tested through internal and external validation procedures. nih.gov

Descriptor CategorySpecific Descriptor ExampleRelevance to Retention Prediction
Constitutional Molecular MassDirectly influences volatility and interaction with the stationary phase. nih.gov
Topological Wiener IndexDescribes the molecule's branching and compactness.
Geometrical 3D-MoRSE DescriptorsEncodes 3D structure information from the atomic coordinates.
Functional Group Number of Rotatable BondsAffects molecular flexibility and conformation, influencing interactions. nih.gov

Chemometrics in Spectrometric Data Analysis

Beyond predicting chromatographic behavior, chemoinformatic tools are essential for processing and interpreting the large datasets generated by techniques like gas chromatography-mass spectrometry (GC-MS). When analyzing samples that may contain this compound alongside other related fatty acid esters, chemometric methods such as Principal Component Analysis (PCA) are employed. openveterinaryjournal.comnih.gov

PCA is a multivariate statistical technique that reduces the dimensionality of complex datasets while retaining the most critical information. openveterinaryjournal.com It transforms the original variables (e.g., abundance of mass fragments at specific retention times) into a new set of uncorrelated variables called principal components. By plotting these components, complex samples can be clustered and differentiated based on their chemical composition. nih.gov This predictive capability allows researchers to classify an unknown sample or identify adulteration by comparing its PCA score plot to those of known standards. nih.gov

Chemometric TechniqueAnalytical ApplicationOutcome
Principal Component Analysis (PCA) Interpretation of GC-MS data for complex mixtures. openveterinaryjournal.comClustering and discrimination of samples based on their fatty acid ester profiles. nih.gov
Linear Discriminant Analysis (LDA) Classification of samples into predefined groups. nih.govSuccessful classification of oils and adulterated mixtures with high accuracy. nih.gov
Partial Least Squares (PLS) Quantitative prediction of component concentrations in a mixture. nih.govDevelopment of multivariate calibration models to quantify adulterants. nih.gov

These predictive and computational tools are indispensable in modern analytical research, enabling more efficient method development, robust compound identification, and sophisticated interpretation of complex chemical data for compounds such as this compound.

Investigative Studies on Biological Activity Mechanisms in Vitro and in Silico

Mechanisms of Interaction with Cellular Components

A crucial mechanism by which tetradecanoic acid interacts with cellular components is through protein acylation, a type of post-translational modification (PTM). Specifically, it is the substrate for N-myristoylation, a lipid modification that is vital for the function and localization of many eukaryotic and viral proteins. wikipedia.orgcreative-diagnostics.com

This process involves the covalent attachment of a myristoyl group, derived from tetradecanoic acid, via an amide bond to the N-terminal glycine residue of a target protein. nih.gov The reaction is catalyzed by the enzyme N-myristoyltransferase (NMT). wikipedia.orgnih.gov For a compound like tetradecanoic acid tert-butyl ester to participate in this process, it would first need to undergo hydrolysis by cellular esterases to release the free tetradecanoic acid, which can then be activated to myristoyl-CoA, the substrate for NMT. wikipedia.orgcreative-proteomics.com

N-myristoylation can occur either co-translationally on a nascent polypeptide chain or post-translationally, for instance, after caspase cleavage of a protein exposes an internal glycine residue. creative-diagnostics.comnih.gov This modification increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, such as the plasma membrane or the endoplasmic reticulum. creative-diagnostics.comcreative-proteomics.com This localization is critical for mediating protein-protein interactions and participating in cellular signaling cascades. creative-diagnostics.comcreative-proteomics.com A wide array of proteins involved in signaling, oncogenesis, and viral replication are myristoylated, making NMT an attractive drug target. nih.govcreative-proteomics.com

By influencing protein localization and interactions, tetradecanoic acid and its derivatives can significantly modulate cellular signaling pathways. Fatty acids are known to act as signaling molecules in various biological systems, including bacterial communication networks like quorum sensing (QS). nih.govfrontiersin.org

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to regulate gene expression, including virulence factors, in response to population density. nih.govfrontiersin.org In the opportunistic pathogen Pseudomonas aeruginosa, tetradecanoic (myristic) acid has been shown to act as a signaling molecule that modulates QS-regulated virulence factors. nih.govfrontiersin.org In vitro studies demonstrated that myristic acid could reduce the production of the virulence factor pyocyanin and inhibit swarming motility. frontiersin.org Furthermore, it was found to abolish the secretion of the exoenzyme ExoU, a key toxin, at a concentration of 50 µM. nih.govfrontiersin.orgnih.gov These findings indicate that tetradecanoic acid can interfere with bacterial signaling pathways, thereby attenuating their pathogenic capabilities in vitro. This suggests a potential role for its esters, including the tert-butyl ester, in modulating bacterial communication and virulence.

Antimicrobial Research Focus

The antibacterial properties of tetradecanoic acid and its derivatives have been documented against various bacterial strains. Fatty acid esters have shown efficacy, particularly against Gram-positive bacteria. mdpi.comscielo.br The mode of action is often attributed to the disruption of the bacterial cell membrane due to the lipophilic nature of the fatty acid chain.

CompoundBacterial StrainMIC (μg/mL)
Myristic Acid-Derived Sophorolipid (MASL)Staphylococcus aureus150
Myristic Acid-Derived Sophorolipid (MASL)Pseudomonas aeruginosa>350
Fatty Acid Methyl Ester (FAME) ExtractBacillus subtilis125
Fatty Acid Methyl Ester (FAME) ExtractStaphylococcus aureus125
Fatty Acid Methyl Ester (FAME) Extract*Escherichia coli1000

*FAME extract from Excoecaria agallocha containing 3.61% myristic acid. scielo.br

Analogues of myristic acid have been investigated as potential antifungal agents, often by targeting the fungal N-myristoyltransferase (NMT) enzyme, which is essential for the viability of many fungal species. nih.govnih.gov Inhibition of NMT disrupts the function of key proteins, leading to fungal cell death.

Several studies have demonstrated the in vitro efficacy of myristic acid derivatives against pathogenic fungi. For example, (+/-)-2-bromotetradecanoic acid, an analogue of myristic acid, showed potent activity against several fungi with low MIC values. nih.gov Other synthetic derivatives have also shown superior antifungal capabilities against Candida albicans and Aspergillus niger when compared to the standard drug fluconazole. nih.gov Monosaccharide esters of myristic acid also displayed remarkable antifungal activity against C. albicans. mdpi.com These findings suggest that modifications to the carboxylic acid group of tetradecanoic acid can yield potent antifungal compounds.

CompoundFungal StrainMIC (μM)
(+/-)-2-Bromotetradecanoic AcidSaccharomyces cerevisiae10
(+/-)-2-Bromotetradecanoic AcidCryptococcus neoformans20
(+/-)-2-Bromotetradecanoic AcidCandida albicans39
(+/-)-2-Bromotetradecanoic AcidAspergillus niger<42

Antioxidant Activity Research

Tetradecanoic acid and its esters have been identified as possessing antioxidant properties. researchgate.netd-nb.infojddtonline.info Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by scavenging free radicals. The antioxidant capacity of fatty acids and their esters is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test.

Investigation of Oxidative Stress Mitigation Mechanisms

Oxidative stress occurs from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to neutralize these reactive intermediates. In vitro studies investigating the mitigation of oxidative stress often involve inducing cellular stress with an agent like tert-butyl hydroperoxide (t-BHP) and then assessing the protective effects of the compound . nih.govanimbiosci.org

Key mechanisms of mitigation that are typically examined include the compound's ability to:

Reduce Intracellular ROS Levels: Measuring the levels of ROS within cells exposed to an oxidant with and without the test compound.

Preserve Endogenous Antioxidants: Assessing the levels of crucial intracellular antioxidants, such as reduced glutathione (GSH). Depletion of GSH is a hallmark of oxidative stress. nih.gov

Inhibit Lipid Peroxidation: Quantifying markers of lipid damage, such as malondialdehyde (MDA), to determine if the compound can protect cell membranes from oxidative damage.

Specific experimental data on how this compound affects these mechanisms is not available in the reviewed literature.

Anti-inflammatory Research

The anti-inflammatory properties of chemical compounds are often investigated in vitro using cell models such as lipopolysaccharide (LPS)-stimulated macrophages. nih.govresearchgate.net LPS, a component of bacterial cell walls, induces a strong inflammatory response in these immune cells, leading to the production and release of pro-inflammatory mediators.

Research in this area would typically measure the ability of this compound to inhibit the production of key inflammatory molecules, including:

Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

Nitric Oxide (NO): A signaling molecule involved in inflammation, produced by the enzyme inducible nitric oxide synthase (iNOS).

Prostaglandins: Produced via the cyclooxygenase-2 (COX-2) enzyme pathway.

No specific studies detailing the effects of this compound on these inflammatory markers were identified.

Computational Predictive Models for Bioactivity

Molecular Dynamics Simulations to Elucidate Binding Stability

Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment. gauss-centre.eumdpi.com MD simulations provide a dynamic view of the complex, allowing researchers to observe conformational changes and the persistence of key interactions. nih.gov

A key metric used to evaluate stability is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable, low-fluctuation RMSD value suggests a stable binding mode. nih.gov Analysis of the simulation can also reveal the consistency of hydrogen bonds and other non-covalent interactions that are crucial for the binding stability of the complex.

Specific MD simulation studies for this compound to elucidate its binding stability with any protein target have not been identified in the literature.

Biosynthesis and Metabolic Pathways in Biological Systems

Occurrence and Production in Natural Sources

Extensive literature reviews and database searches have yielded no direct evidence of the natural occurrence or biosynthesis of tetradecanoic acid tert-butyl ester in plant, animal, or microbial systems. This compound is predominantly recognized as a synthetic chemical entity.

Enzymatic Pathways in Ester Biosynthesis

The in vivo enzymatic synthesis of this compound has not been documented. The formation of a tert-butyl ester bond is a significant challenge in biological systems due to the steric hindrance of the tert-butyl group.

Role of Lipases and Esterases in Biological Systems

Lipases and esterases are known to catalyze esterification reactions in biological systems. nih.gov These enzymes can function in non-aqueous environments, which favors synthesis over hydrolysis. nih.gov Lipases have been extensively used for the in vitro synthesis of various esters, including butyl esters of fatty acids, often in organic solvents like tert-butanol (B103910). researchgate.netresearchgate.netnih.gov

However, this synthetic capability does not imply a natural biosynthetic role for producing tert-butyl esters. Research on a novel esterase from a marine metagenomic library showed activity towards substrates with sterically demanding tert-butyl groups, but this was in the context of synthetic applications, not natural product biosynthesis. researchgate.net There is no evidence to suggest that lipases or esterases naturally produce this compound in vivo.

Metabolic Flux Analysis in Ester-Producing Microorganisms

Metabolic flux analysis (MFA) is a powerful tool used to quantify the flow of metabolites through metabolic pathways and to engineer microorganisms for the production of specific chemicals. nih.govnih.gov MFA has been applied to understand and optimize the production of various esters, such as short-chain fatty acid esters, in engineered microbes. nih.gov

There are no published studies performing metabolic flux analysis specifically for the production of this compound in any microorganism. Such studies would be contingent on first establishing a biological or engineered pathway for its synthesis.

Table 2: Research Findings on Metabolic Flux Analysis for Ester Production

Microorganism Target Ester Key Findings Reference
No studies on this compound N/A N/A N/A
5.3. Intermediary Metabolism and Derivative Formation in Biological Systems

There is no information available in the scientific literature regarding the intermediary metabolism or the formation of derivatives from this compound within biological systems. The metabolism of other compounds containing a tert-butyl group often involves oxidation of the tert-butyl group itself, which is a process carried out by cytochrome P450 enzymes. nih.gov It is plausible that if this compound were introduced into a biological system, it would be hydrolyzed back to tetradecanoic acid and tert-butanol, which would then enter their respective metabolic pathways. ontosight.ai Tetradecanoic acid is a common dietary fatty acid that undergoes β-oxidation. youtube.com

Studies have explored the synthesis of tert-butyl ester prodrugs of other molecules to modify their pharmacokinetic properties, but this involves synthetic chemistry rather than describing a natural metabolic pathway for the tert-butyl ester itself. nih.gov

Environmental Fate and Ecotoxicological Research Perspectives

Environmental Persistence and Degradation Studies

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. For Tetradecanoic acid, tert-butyl ester, its environmental longevity is influenced by its susceptibility to breakdown by microorganisms, water, and light.

Biodegradation Pathways in Aquatic and Terrestrial Environments

For Tetradecanoic acid, tert-butyl ester, this would result in the formation of its constituent molecules: tetradecanoic acid (also known as myristic acid) and tert-butanol (B103910).

In aquatic and terrestrial environments, the subsequent fate of these breakdown products would be:

Tetradecanoic Acid: This long-chain fatty acid is a naturally occurring substance and is readily biodegradable by a wide range of microorganisms through the β-oxidation pathway to produce carbon dioxide and water. researchgate.net

Tert-Butanol (TBA): TBA is also known to be biodegradable, although it can be more persistent than other alcohols under certain conditions. Aerobic degradation of TBA can proceed through hydroxylation to form 2-methyl-1,2-propanediol, which is then further metabolized. nih.gov

Hydrolysis and Photolysis Investigations

Hydrolysis:

The tert-butyl ester group is known to be susceptible to hydrolysis, particularly under acidic conditions. organic-chemistry.org The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl carbocation and tetradecanoic acid. While stable under neutral and basic conditions, the rate of hydrolysis can be significant in acidic environments. arkat-usa.org Specific hydrolysis rates for Tetradecanoic acid, tert-butyl ester are not documented in available research.

Photolysis:

The photochemical degradation of long-chain alkyl esters can occur through the absorption of ultraviolet (UV) radiation. scbt.com This energy can lead to the cleavage of chemical bonds within the molecule. Studies on myristate esters of other molecules have shown that esterification can influence stability against UV light. nih.gov However, specific data on the photolysis quantum yield, degradation products, and half-life of Tetradecanoic acid, tert-butyl ester in the environment are not available.

Bioaccumulation Potential in Ecological Food Webs

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration higher than that in the environment. For hydrophobic (lipophilic) compounds like Tetradecanoic acid, tert-butyl ester, there is a potential for bioaccumulation in the fatty tissues of organisms. researchgate.net

The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Log K_ow_). A higher Log K_ow_ value indicates greater lipophilicity and a higher tendency to partition into fatty tissues. While a specific Log K_ow_ for Tetradecanoic acid, tert-butyl ester has not been experimentally determined, its structure, with a long C14 alkyl chain, suggests it would be a highly lipophilic molecule.

The actual extent of bioaccumulation in a food web depends on several factors, including the organism's metabolism, feeding habits, and the bioavailability of the chemical in the environment. Some studies on other fatty acid esters have shown that metabolism within the organism can reduce the bioaccumulation potential compared to what would be predicted from lipophilicity alone.

Ecotoxicity Assessments

Ecotoxicity studies are crucial for understanding the potential adverse effects of a chemical on different components of an ecosystem.

Aquatic Organism Toxicity Studies

Specific aquatic toxicity data for Tetradecanoic acid, tert-butyl ester is not available in the scientific literature. However, information on related compounds can provide some insight. Myristic acid and its other esters, such as ethyl myristate and isopropyl myristate, have been shown to have low acute toxicity to aquatic organisms. scbt.comcaymanchem.com

For instance, studies on various fatty acid esters have generally found that acute and chronic toxicity to microorganisms, algae, aquatic invertebrates, and fish are more pronounced for lower molecular weight esters. researchgate.net Higher molecular weight esters often show no toxic effects up to their limit of water solubility. epa.gov Given the low water solubility expected for Tetradecanoic acid, tert-butyl ester, its acute aquatic toxicity is likely to be low. However, without specific testing, this remains an assumption.

The following table presents toxicity data for a related compound, Myristic acid ethyl ester, to illustrate the kind of data needed for a full assessment.

Test OrganismExposure DurationEndpointValueReference
Not Specified--Toxic to aquatic organisms, may cause long-term adverse effects scbt.com

This table is for illustrative purposes with a related compound due to the absence of specific data for Tetradecanoic acid, tert-butyl ester.

Terrestrial Ecosystem Impact Assessments

There is a significant lack of research on the specific impacts of Tetradecanoic acid, tert-butyl ester on terrestrial ecosystems. In soil, the compound's high lipophilicity would likely lead to strong adsorption to soil organic matter. researchgate.net This would reduce its mobility and bioavailability to soil organisms. The primary route of impact would likely be through the degradation products, tetradecanoic acid and tert-butanol, as discussed in the biodegradation section. Both are expected to be biodegradable in soil environments. A comprehensive assessment would require studies on its effects on soil microorganisms, plants, and soil invertebrates like earthworms.

Environmental Monitoring and Detection Strategies

The environmental presence of tetradecanoic acid tert-butyl ester, a synthetic chemical compound, necessitates the development of robust and sensitive monitoring and detection strategies. While specific standardized methods for this particular ester are not widely documented, its detection in various environmental matrices such as water, soil, and sediment can be accomplished by adapting established analytical techniques for similar long-chain fatty acid esters and other organic pollutants. The primary analytical approaches involve chromatographic separation coupled with mass spectrometric detection, which offer the requisite selectivity and sensitivity for trace-level analysis.

Sample Preparation and Extraction

Effective monitoring begins with meticulous sample collection and preparation to isolate and concentrate the analyte from the complex environmental matrix. The choice of extraction technique is contingent on the sample type (e.g., water, soil) and the physicochemical properties of this compound, notably its hydrophobicity.

For aqueous samples, Solid-Phase Extraction (SPE) is a widely adopted technique. It involves passing the water sample through a cartridge containing a solid adsorbent that retains the analyte. The analyte is then eluted with a small volume of an organic solvent. For non-polar compounds like long-chain fatty acid esters, reversed-phase sorbents such as C18 or C8 are suitable.

In the case of solid matrices like soil and sediment, Soxhlet extraction or ultrasonic extraction with organic solvents such as hexane (B92381) or a hexane/acetone mixture are common methods. These techniques facilitate the transfer of the ester from the solid matrix into the solvent, which can then be concentrated and analyzed.

A summary of potential sample preparation techniques is provided in the table below.

Technique Matrix Principle Typical Solvents/Sorbents Key Considerations
Solid-Phase Extraction (SPE)WaterPartitioning of the analyte between a solid sorbent and the liquid sample.C18, C8, Polymer-based sorbentspH adjustment of the water sample may be necessary to optimize recovery.
Liquid-Liquid Extraction (LLE)WaterPartitioning of the analyte between the aqueous sample and an immiscible organic solvent.Dichloromethane, HexaneCan be labor-intensive and may result in the formation of emulsions.
Soxhlet ExtractionSoil, SedimentContinuous extraction of the analyte from a solid matrix using a recycling solvent.Hexane, Acetone, Hexane/Acetone mixturesTime-consuming but generally provides high extraction efficiency.
Ultrasonic ExtractionSoil, SedimentUse of ultrasonic waves to enhance the extraction of the analyte into a solvent.Hexane, DichloromethaneFaster than Soxhlet extraction but may have lower efficiency for some matrices.
Microwave-Assisted Extraction (MAE)Soil, SedimentUse of microwave energy to heat the solvent and accelerate the extraction process.Acetonitrile (B52724), Acetone/Hexane mixturesOffers rapid extraction times and reduced solvent consumption. rsc.org

Chromatographic Separation and Detection

Following extraction and concentration, chromatographic techniques are employed to separate this compound from other co-extracted compounds.

Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) is a powerful and commonly used method for the analysis of volatile and semi-volatile organic compounds. Due to its long alkyl chain, this compound is amenable to GC analysis. The use of a capillary column with a non-polar stationary phase is appropriate for separating hydrophobic compounds. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the parent ion and its fragmentation pattern.

For less volatile or thermally labile esters, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS (LC-MS) or tandem MS (LC-MS/MS) is a suitable alternative. Reversed-phase chromatography with a C18 or similar column is typically used, where the mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol.

The table below outlines the typical instrumental parameters for the analysis of long-chain fatty acid esters, which can be adapted for this compound.

Analytical Technique Column Type Detector Ionization Mode Key Advantages
Gas Chromatography (GC)Capillary column (e.g., DB-5ms, HP-5MS)Mass Spectrometer (MS)Electron Ionization (EI)High resolution, well-established libraries for compound identification.
High-Performance Liquid Chromatography (HPLC)Reversed-phase (e.g., C18, C8)Mass Spectrometer (MS), Tandem MS (MS/MS)Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)Suitable for a wider range of compound polarities and thermal stabilities.

Advanced and Emerging Detection Strategies

Research into novel analytical methods aims to enhance sensitivity, reduce analysis time, and enable on-site monitoring. The development of new sorbent materials for SPE can improve the selectivity of the extraction process. Miniaturized extraction techniques, such as solid-phase microextraction (SPME), offer the potential for rapid, solvent-free sample preparation.

Furthermore, high-resolution mass spectrometry (HRMS) can provide more accurate mass measurements, aiding in the unambiguous identification of unknown compounds in complex environmental samples. While not yet applied specifically to this compound, these advanced strategies represent the future direction of environmental monitoring for this and other emerging contaminants.

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup and reactivity of tetradecanoic acid tert-butyl ester. These methods, such as Density Functional Theory (DFT), provide insights into the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. nih.govajchem-a.com A smaller gap generally suggests higher reactivity. nih.gov

For esters, the electronic environment is influenced by the interplay between the carbonyl group and the alkyl chains. The bulky tert-butyl group can also introduce steric and electronic effects that modulate the molecule's reactivity. nih.gov Theoretical calculations can map the electron density distribution, revealing electrophilic and nucleophilic sites, which is critical for predicting how the molecule will interact with other chemical species. ajchem-a.com

Calculated Electronic Property Significance
HOMO EnergyIndicates the ability to donate an electron.
LUMO EnergyIndicates the ability to accept an electron.
HOMO-LUMO GapRelates to chemical reactivity and stability. nih.govajchem-a.com
Electron Density DistributionIdentifies reactive sites within the molecule.
Dipole MomentMeasures the overall polarity of the molecule.

This table is generated based on the principles of quantum chemical calculations and is for illustrative purposes.

Molecular Modeling of Conformational Landscapes

This compound, with its long alkyl chain and flexible ester linkage, can adopt a multitude of three-dimensional shapes or conformations. Molecular modeling techniques, such as molecular mechanics, are employed to explore this conformational landscape and identify the most stable, low-energy arrangements. upenn.eduupenn.edu

The long tetradecanoyl chain can exist in various folded and extended forms, while rotation around the ester bonds and the bonds of the tert-butyl group adds further complexity. By calculating the steric energy of different conformers, researchers can determine the preferred shapes the molecule is likely to adopt. upenn.eduupenn.edu This is crucial as the conformation can significantly influence the molecule's physical properties and its ability to interact with biological systems.

Conformer Relative Steric Energy (kcal/mol) Key Feature
Extended ChainLowThe long alkyl chain is in a linear, low-strain arrangement.
Folded ChainHigherThe alkyl chain is bent, leading to potential intramolecular interactions.
Twisted Ester GroupVariableRotation around the C-O-C bonds of the ester can lead to different energy states.

This table is a representative example based on general principles of conformational analysis and is for illustrative purposes.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is also a valuable tool for predicting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govbeilstein-journals.org By calculating the magnetic shielding of atomic nuclei and the vibrational frequencies of chemical bonds, theoretical spectra can be generated.

These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of complex experimental spectra. nih.gov For this compound, computational methods can predict the chemical shifts of the various carbon and hydrogen atoms, which is particularly useful for assigning peaks in its ¹H and ¹³C NMR spectra. nih.govchemicalbook.com Similarly, the vibrational frequencies corresponding to the C=O stretch of the ester group and the various C-H and C-C bonds can be calculated to predict its IR spectrum.

Spectroscopic Data Predicted Value Experimental Value
¹H NMR (tert-butyl protons, ppm)~1.4Varies with solvent
¹³C NMR (carbonyl carbon, ppm)~170Varies with solvent
IR (C=O stretch, cm⁻¹)~1730Varies with solvent/phase

This table contains illustrative values based on typical ranges for ester compounds and is for informational purposes.

In Silico ADME/Tox Profiling

In the realm of drug discovery and chemical safety assessment, in silico (computer-based) methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (Tox) of compounds. nih.govresearchgate.net Various online platforms and software can estimate these properties for this compound based on its chemical structure. nih.govscbdd.comjscimedcentral.com

Predictions for ADME properties include its potential for oral bioavailability, blood-brain barrier penetration, and interaction with metabolic enzymes like the cytochrome P450 family. mdpi.comresearchgate.net Toxicity predictions can flag potential issues such as carcinogenicity or organ toxicity. nih.gov This profiling helps in the early stages of research to identify compounds with favorable pharmacokinetic properties and to avoid those with a high likelihood of being toxic. nih.govnih.gov

ADME/Tox Parameter Predicted Outcome Implication
A bsorption (Human Intestinal)HighLikely well-absorbed from the gut. mdpi.com
D istribution (Blood-Brain Barrier)LowUnlikely to cross into the central nervous system. mdpi.com
M etabolism (CYP450 Inhibition)VariableMay inhibit some metabolic enzymes. jscimedcentral.com
E xcretionModeratePredicted to be cleared from the body at a moderate rate.
T oxicity (e.g., Ames test)Low ProbabilityUnlikely to be mutagenic.

This table is generated for illustrative purposes based on the capabilities of in silico ADME/Tox prediction tools.

Emerging Research Directions and Future Outlook

Novel Applications in Green Chemistry

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are highly relevant to the synthesis and application of fatty acid esters. The tert-butyl ester functional group is widely used as a protecting group in organic synthesis due to its stability in various conditions and its clean removal under acidic conditions. thieme-connect.comyoutube.com Research is now focusing on how esters like tetradecanoic acid tert-butyl ester can be synthesized and utilized in more environmentally benign ways.

A significant area of development is in solvent-free or solvent-reduced reaction conditions. For instance, a novel and highly efficient method for synthesizing tert-butyl esters involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under solvent-free and base-free conditions, facilitated by electromagnetic milling. rsc.org This approach is not only sustainable as it avoids harmful organic solvents but also operates without external heating, making it energy-efficient. rsc.org The neutral reaction environment is particularly beneficial for sensitive molecules, suggesting its potential for modifying complex, biologically active fatty acid derivatives without degradation. rsc.org

These green methodologies stand in contrast to traditional esterification methods that often require harsh acid catalysts and high temperatures, which can lead to unwanted byproducts and significant energy consumption. thieme-connect.com

Integration of Omics Technologies for Comprehensive Metabolomic Profiling

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a functional readout of the physiological state. ufl.edu The integration of "omics" technologies, including lipidomics and metabolomics, is a burgeoning field for understanding the roles of fatty acids and their derivatives. nih.gov While specific metabolomic studies on this compound are still emerging, the established analytical frameworks for lipid analysis are directly applicable.

Advanced analytical platforms, primarily based on mass spectrometry (MS) coupled with chromatography (liquid or gas), are central to omics studies. ufl.edu Techniques like ultra-high resolution LC-MS can be used for untargeted or targeted analysis to identify and quantify compounds like this compound in complex biological samples. ufl.edu In the context of metabolomics, identifying this ester could provide insights into specific metabolic pathways or serve as a biomarker. For example, omics analyses have been successfully used to unravel the genetic basis of fatty acid composition in agricultural products and to identify biomarkers for various conditions in ruminants. nih.govnih.gov

The application of these technologies could elucidate the metabolic fate of this compound if used, for example, as a prodrug or a bioactive compound. nih.govnih.gov Understanding how it is processed, distributed, and excreted is crucial for any potential therapeutic or industrial application.

Table 1: Omics Technologies for Fatty Acid Ester Analysis

Technology Description Application for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) A technique that separates volatile compounds in the gas phase before detecting them by mass. Often used for fatty acid methyl ester (FAME) analysis. ufl.edusigmaaldrich.com Could be adapted to detect the tert-butyl ester after appropriate sample preparation, providing quantitative data on its presence in biological extracts.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds in a liquid phase before mass analysis. Ideal for less volatile and more polar molecules. ufl.edu The primary tool for detecting the intact this compound in plasma, tissues, or cell cultures for pharmacokinetic and metabolomic studies. nih.gov

| Nuclear Magnetic Resonance (NMR) Spectroscopy | A technique that provides detailed information about molecular structure. | Can be used for structural confirmation of the ester and to study its interactions with other molecules in a non-destructive manner. |

Development of Sustainable Production Methods

The development of sustainable and efficient production methods for tert-butyl esters is a key area of ongoing research, driven by both economic and environmental factors. rsc.orgrsc.org Traditional methods often involve the use of excess reagents and produce significant waste. thieme-connect.com

Modern approaches are focused on catalytic, high-yield reactions under mild conditions. Flow microreactors, for example, enable a direct and sustainable synthesis of tertiary butyl esters with greater efficiency and versatility compared to traditional batch processes. rsc.org Another innovative and simple method involves using bis(trifluoromethanesulfonyl)imide as a catalyst in tert-butyl acetate (B1210297), which serves as both the solvent and the tert-butylating reagent. thieme-connect.com This method is notable for its speed and high yields, even for substrates like free amino acids that have poor solubility in typical organic solvents. thieme-connect.com

Furthermore, research into solid-phase synthesis using microwave reactors is being explored to produce complex molecules containing tert-butyl ester groups with high purity and yield, reducing the need for extensive purification steps. researchgate.net

Table 2: Comparison of Production Methods for Tert-Butyl Esters

Method Description Advantages Key Research Finding
Conventional Esterification Reaction of a carboxylic acid with tert-butanol (B103910) using a strong acid catalyst (e.g., H₂SO₄). thieme-connect.com Low-cost reagents. Often requires harsh conditions and removal of water, which can be problematic. youtube.com
Electromagnetic Milling Solvent-free reaction using (Boc)₂O and ferromagnetic rods as grinding media. rsc.org Green, sustainable, no external heating, neutral conditions. rsc.org Magnetization of the grinding media plays a role in bond activation. rsc.org
Flow Microreactors Continuous flow system for direct introduction of the tert-butoxycarbonyl group. rsc.org Efficient, versatile, sustainable, and scalable. rsc.org Outperforms traditional batch synthesis in efficiency. rsc.org

| Catalysis with Tf₂NH | Use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate. thieme-connect.com | Fast, high yields, applicable to a wide range of substrates. thieme-connect.com | Proceeds much faster and in higher yields compared to conventional methods. thieme-connect.com |

Addressing Research Gaps and Future Challenges

Despite the progress in synthesis and analytical methods, several research gaps and challenges remain for this compound.

Elucidation of Biological Activity: While tert-butyl esters are used as prodrugs to improve the metabolic stability and delivery of active pharmaceutical ingredients, the intrinsic biological activity of this compound itself is largely unexplored. nih.govnih.gov Future research should focus on screening this compound for potential bioactivities, such as antimicrobial, anti-inflammatory, or cell-signaling roles.

Metabolic Fate and Toxicology: Comprehensive studies on the metabolic fate of this specific ester are lacking. While it is expected to hydrolyze back to tetradecanoic acid and tert-butanol, the rate and location of this hydrolysis in a biological system are unknown. ontosight.ai Understanding its metabolism is critical for assessing its safety profile.

Optimization for Specific Applications: While general green synthesis methods are being developed, they need to be optimized specifically for long-chain fatty acids like tetradecanoic acid to ensure high yields and purity. rsc.org Scaling these novel methods from the laboratory to industrial production presents a significant engineering challenge.

Standardization of Analytical Methods: For its use in metabolomics or as a biomarker, standardized and validated analytical methods for the precise quantification of this compound in various biological matrices need to be established.

Future research will likely focus on bridging these gaps, moving from fundamental synthesis to functional application. The convergence of green chemistry, advanced analytical techniques, and biological screening holds the key to unlocking the full potential of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing tetradecanoic acid tert-butyl ester, and how can reaction efficiency be optimized?

  • Methodology :

  • Esterification : React tetradecanoic acid (myristic acid) with tert-butanol using acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) under reflux conditions. Monitor progress via TLC or FTIR for ester bond formation (~1740 cm⁻¹). Adjust molar ratios (e.g., 1:2 acid:alcohol) and reaction time (6-12 hours) to optimize yield .
  • Purification : Use vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the ester. Confirm purity via GC-MS (e.g., DB-5 column, 70 eV EI mode) .

Q. Which analytical techniques are critical for characterizing this compound, and what parameters ensure reproducibility?

  • GC-MS : Use a non-polar column (e.g., DB-5MS) with a temperature gradient (50°C to 300°C at 10°C/min). Compare retention indices (e.g., ~1786 AI index) and fragmentation patterns (e.g., m/z 256 [M+] for methyl myristate analogs) .
  • NMR : Analyze ¹H NMR (δ 1.2-1.4 ppm for tert-butyl protons; δ 2.3 ppm for α-CH₂) and ¹³C NMR (δ 170-175 ppm for ester carbonyl) .

Q. How can researchers prepare high-purity standards for quantitative analysis of tetradecanoic acid esters?

  • Standard Preparation : Recrystallize commercial samples (e.g., methyl myristate, ethyl myristate) in ethanol or hexane. Validate purity (>99%) via GC-FID and cross-reference with certified materials (e.g., NIST Standard Reference Data) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) reported for this compound across studies?

  • Methodology :

  • Cross-Validation : Compare data with authoritative databases (e.g., NIST Chemistry WebBook for IR/GC-MS libraries) .
  • Isotopic Labeling : Use deuterated solvents (e.g., CDCl₃) to eliminate solvent interference in NMR. For GC-MS, employ stable isotope-labeled internal standards (e.g., ¹³C-myristic acid derivatives) .

Q. What computational methods predict the hydrolytic stability of this compound under varying pH and temperature conditions?

  • Molecular Dynamics (MD) Simulations : Model ester hydrolysis in aqueous environments using software like GROMACS. Assess activation energy barriers for ester bond cleavage at pH 2-12 .
  • DFT Calculations : Optimize transition-state geometries (e.g., B3LYP/6-31G* level) to predict hydrolysis rates. Correlate with experimental kinetic data .

Q. How can chromatographic methods distinguish tert-butyl esters from structurally similar branched esters (e.g., isopropyl myristate)?

  • HPLC-DAD : Use a C18 column with acetonitrile/water mobile phase. Monitor UV absorption at 210 nm. Tert-butyl esters exhibit longer retention times due to higher hydrophobicity .
  • Mass Spectrometry : Differentiate via unique fragmentation ions (e.g., m/z 57 for tert-butyl group [C₄H₉⁺]) .

Key Challenges and Contradictions

  • Spectral Variability : Discrepancies in reported NMR shifts may arise from solvent effects or impurities. For example, tert-butyl proton signals in CDCl₃ vary by ±0.1 ppm depending on sample history .
  • Hydrolytic Stability : While computational models predict rapid hydrolysis at pH >10, experimental data for tert-butyl esters show slower kinetics due to steric hindrance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.